molecular formula C10H12N2O B1271873 1-(7-Aminoindolin-1-yl)ethanone CAS No. 51501-31-6

1-(7-Aminoindolin-1-yl)ethanone

Cat. No. B1271873
CAS RN: 51501-31-6
M. Wt: 176.21 g/mol
InChI Key: ZFSYJCQFOKJSFE-UHFFFAOYSA-N
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Description

“1-(7-Aminoindolin-1-yl)ethanone” is a chemical compound with the molecular formula C10H12N2O . It belongs to the class of aminoindolinone compounds, which are derivatives of indole and indoline.


Synthesis Analysis

The compound can be synthesized via various chemical methods, including one-pot, multi-step, and microwave-assisted reactions . The most common approach involves the cyclization of 4-nitrophenylhydrazine with 2,3-dihydroindole-2-one, followed by the reduction of the nitro group to an amino group.


Molecular Structure Analysis

The molecular weight of “1-(7-Aminoindolin-1-yl)ethanone” is 176.22 g/mol . Its structure includes an indoline ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring .


Physical And Chemical Properties Analysis

The compound is a yellowish crystalline solid, slightly soluble in water but highly soluble in polar organic solvents such as methanol, ethanol, and DMSO . It has a UV absorption maximum at 375 nm and a fluorescence emission maximum at 455 nm.

Scientific Research Applications

Antifungal and Antibacterial Activities

  • Synthesis and Antifungal Activity : Novel metal complexes of a related compound, APEHQ, showed significant antifungal activity against various fungi, suggesting potential antifungal applications for 1-(7-Aminoindolin-1-yl)ethanone derivatives (Raj & Patel, 2015).
  • Antibacterial Properties : Microwave-assisted synthesis of 1-(4-(piperidin-1-yl)phenyl)ethanone and its derivatives showed significant antibacterial activity, indicating potential in developing antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
  • Antimicrobial Activity of Novel Derivatives : Synthesis of novel derivatives of related compounds showed considerable antimicrobial properties against Gram-positive and Gram-negative bacteria, pointing towards similar potential for 1-(7-Aminoindolin-1-yl)ethanone derivatives (Wanjari, 2020).

Cancer Research

  • Inhibition of HIV-1 Replication : Derivatives of a related compound were identified as inhibitors of HIV-1 replication, hinting at possible applications in cancer research (Che et al., 2015).
  • Cytotoxic Evaluation for Cancer Therapy : Certain derivatives demonstrated high cytotoxicity against human breast and prostate cancer cell lines, suggesting potential for 1-(7-Aminoindolin-1-yl)ethanone in cancer therapy (Aboul-Enein et al., 2017).

Miscellaneous Applications

  • Photophysics and Fluorescence Studies : Studies on 1-(4'-amino-biphenyl-4-yl)-ethanone, a compound structurally related to 1-(7-Aminoindolin-1-yl)ethanone, revealed significant edge-excitation-red-shift of fluorescence, suggesting potential applications in material science and photophysics (Ghoneim, 2001).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(7-amino-2,3-dihydroindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-7(13)12-6-5-8-3-2-4-9(11)10(8)12/h2-4H,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSYJCQFOKJSFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370629
Record name 1-(7-Amino-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7-Aminoindolin-1-yl)ethanone

CAS RN

51501-31-6
Record name 1-(7-Amino-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(7-amino-2,3-dihydro-1H-indol-1-yl)ethan-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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